molecular formula C13H10N2O B1588786 6-Phenylbenzo[d]isoxazol-3-amine CAS No. 268734-42-5

6-Phenylbenzo[d]isoxazol-3-amine

Cat. No. B1588786
M. Wt: 210.23 g/mol
InChI Key: IIDSHOVHFQFLOR-UHFFFAOYSA-N
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Description

6-Phenylbenzo[d]isoxazol-3-amine is a chemical compound with a broad range of applications in various fields. It has the molecular formula C13H10N2O .


Synthesis Analysis

The synthesis of isoxazoles, such as 6-Phenylbenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of 6-Phenylbenzo[d]isoxazol-3-amine is represented by the InChI code 1S/C13H10N2O/c14-13-11-7-6-10 (8-12 (11)16-15-13)9-4-2-1-3-5-9/h1-8H, (H2,14,15) . The molecular weight of the compound is 210.24 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Methods of Application : The compound is used in the synthesis of various drugs through metal-free synthetic routes, avoiding the disadvantages of metal-catalyzed reactions such as high costs and toxicity .

Results : The application of this compound in medicinal chemistry has led to the development of drugs with diverse therapeutic activities, expanding the drug-like chemical space .

Methods of Application : One common method involves the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide to form isoxazole derivatives .

Results : This methodology has enabled the efficient synthesis of trisubstituted isoxazoles, which are challenging to access by other methods .

Methods of Application : Researchers have modified the core structure of this compound with various groups to evaluate their biological activities, such as anticonvulsant effects .

Results : The modifications have led to the creation of new compounds with promising biological activities, contributing to the advancement of drug discovery .

Methods of Application : Isoxazole derivatives are synthesized and tested for their in-vitro activity using assays like Ellman’s assay .

Results : Some isoxazole derivatives have shown moderate inhibitory activity, indicating their potential as pharmacological agents .

Methods of Application : The compound is often part of studies involving molecular docking and bioinformatic design to understand its interaction with biological targets .

Results : Such studies have provided insights into the efficacy of isoxazole derivatives in interacting with enzymes and receptors .

Methods of Application : Chemical engineers may use this compound in process optimization, material synthesis, and the development of eco-friendly production methods .

Results : The use of 6-Phenylbenzo[d]isoxazol-3-amine in chemical engineering has contributed to the creation of more efficient and sustainable chemical processes .

Methods of Application : The compound can be incorporated into nanoparticles or nanocarriers, which are then used to transport therapeutic agents to specific sites within the body .

Results : The use of 6-Phenylbenzo[d]isoxazol-3-amine in nanotechnology has led to the development of targeted drug delivery systems that can improve the efficacy and reduce the side effects of various drugs .

Methods of Application : Chemists synthesize isoxazole-based compounds that exhibit desirable properties such as selective toxicity towards pests .

Results : The application of these compounds in agriculture has resulted in the creation of more effective and environmentally friendly pest control solutions .

Methods of Application : The compound is used as a monomer or a dopant in the synthesis of polymers and other materials that require precise molecular engineering .

Results : This has led to the production of advanced materials that are used in a variety of applications, from electronics to photonics .

Methods of Application : Researchers are exploring the use of 6-Phenylbenzo[d]isoxazol-3-amine in catalytic processes that can break down harmful chemicals into less toxic substances .

Results : Preliminary studies show promise for the use of this compound in cleaning up contaminated sites and improving environmental health .

Methods of Application : Advanced computational methods, such as density functional theory (DFT), are employed to understand the electronic structure and reactivity of the compound .

Results : These studies provide valuable insights that guide the synthesis and application of new compounds in various fields .

Methods of Application : It may be used in chromatography, spectroscopy, or other analytical methods as part of the calibration process .

Results : The use of this compound in analytical chemistry ensures the accuracy and reliability of measurements in research and industry .

Methods of Application : It can be incorporated into sensor devices that detect specific chemical or biological substances based on changes in electrical or optical signals .

Results : These sensors have applications in environmental monitoring, healthcare diagnostics, and industrial process control .

Methods of Application : Researchers synthesize and test various derivatives against cancer cell lines to evaluate their cytotoxicity and mechanism of action .

Results : Some derivatives have shown promising results in inhibiting the growth of certain types of cancer cells, indicating their potential as anticancer agents .

Methods of Application : It is used to modify the surface of drug carriers or to form prodrugs that improve drug solubility and stability .

Results : These systems aim to optimize drug delivery, reduce dosages, and minimize side effects .

Methods of Application : Compounds are synthesized and subjected to pharmacological tests, such as the maximal electroshock seizure (MES) test, to assess their efficacy .

Results : Certain derivatives have demonstrated anticonvulsant activities, contributing to the development of new treatments for epilepsy .

Methods of Application : These compounds are tested in vitro and in vivo to determine their impact on immune system responses .

Results : Research has indicated that some derivatives can modulate immune functions, which may be beneficial in treating autoimmune diseases .

Methods of Application : It is incorporated into catalysts to enhance their selectivity and efficiency in organic synthesis .

Results : The use of 6-Phenylbenzo[d]isoxazol-3-amine in catalysis has led to more sustainable and cost-effective chemical processes .

Safety And Hazards

The compound should be handled with care. It is recommended to keep it in a dark place, under an inert atmosphere, at room temperature . The compound has been classified under GHS07, with the signal word "Warning" .

Future Directions

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

6-phenyl-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-13-11-7-6-10(8-12(11)16-15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDSHOVHFQFLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431570
Record name 6-phenylbenzo[d]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylbenzo[d]isoxazol-3-amine

CAS RN

268734-42-5
Record name 6-phenylbenzo[d]isoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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